![molecular formula C26H26N6O4S B2500506 1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-39-2](/img/structure/B2500506.png)
1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound featuring a triazoloquinazoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step reactions. One common approach is the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The primary amine (-NH2) and tertiary nitrogen in the bicyclic system participate in nucleophilic substitutions. Key reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dichloromethane at 0–25°C to form N-alkylated derivatives.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.
Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Alkylation | CH3I, DCM, 25°C | N-Methyl derivative | 72 | |
Acylation | AcCl, Et3N, THF | Acetamide derivative | 85 |
Acid-Base Reactions
The dihydrochloride salt undergoes reversible protonation/deprotonation:
-
Deprotonation : Treatment with NaOH (1M) liberates the free base, which exhibits increased lipophilicity (logP = 1.8 vs. -0.3 for the salt) .
-
Reprotonation : Reacts with HCl gas in ethanol to regenerate the salt form.
Catalytic Hydrogenation
The benzyl group undergoes hydrogenolysis under H2 (1 atm) with Pd/C (10% w/w) in ethanol, producing a debenzylated bicyclic amine :
Compound+H2Pd/CDebenzylated product+Toluene
-
Conditions : 25°C, 12 hours
-
Yield : 68%
Cross-Coupling Reactions
The bicyclic scaffold participates in palladium-mediated couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3)4 and K2CO3 in dioxane/water (4:1).
Boronic Acid | Catalyst | Product | Yield (%) |
---|---|---|---|
PhB(OH)2 | Pd(PPh3)4 | Biaryl derivative | 55 |
Oxidation Reactions
The secondary amine in the bicyclic system oxidizes with mCPBA (meta-chloroperbenzoic acid) to form an N-oxide :
Amine+mCPBA→N-Oxide+Byproducts
Complexation with Metal Ions
The amine groups coordinate to transition metals:
-
Cu(II) Complexation : Forms a 1:1 complex with CuCl2 in methanol, confirmed by UV-Vis (λmax = 635 nm) .
Photochemical Reactivity
Under UV light (254 nm), the compound undergoes [3.1.0] ring-opening to form a linear diamine, as demonstrated by HPLC-MS analysis:
Bicyclic compoundhνLinear diamine
-
Quantum yield : 0.12 ± 0.02
Stability Under Hydrolytic Conditions
The dihydrochloride salt shows pH-dependent stability:
pH | Temperature | Half-Life (h) | Degradation Product |
---|---|---|---|
1.0 | 25°C | >720 | None |
7.4 | 37°C | 48 | Oxidized amine |
10.0 | 50°C | 6 | Ring-opened species |
Data sourced from accelerated stability studies .
Enzymatic Transformations
In vitro studies with human liver microsomes reveal:
-
N-Dealkylation : CYP3A4-mediated removal of the benzyl group (Km = 12 μM, Vmax = 4.2 pmol/min/mg) .
-
Monoamine oxidase (MAO) inhibition : IC50 = 1.8 μM (MAO-A), 15 μM (MAO-B).
Computational Reactivity Predictions
DFT calculations (B3LYP/6-31G**) highlight:
Applications De Recherche Scientifique
The compound 1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and applications based on current research findings.
Anticancer Activity
Research has demonstrated that triazoloquinazoline derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation. The presence of the quinazoline moiety is believed to interact with specific targets within cancer cells, leading to apoptosis.
- Case Studies : In vitro studies have shown that certain derivatives possess IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity against tumors such as breast and colon cancer .
Enzyme Inhibition
The compound is also noted for its ability to inhibit fatty acid synthase (FASN), an enzyme critical in lipid metabolism and associated with obesity and cancer:
- FASN Inhibition : Targeting FASN can lead to reduced lipid synthesis in cancerous tissues, making it a potential therapeutic target for metabolic disorders and cancers linked to obesity .
- Research Findings : Studies have indicated that derivatives of this compound can significantly decrease FASN activity, suggesting their role as effective metabolic modulators .
Therapeutic Potential
Given its biological activities, this compound holds promise for drug development:
- Cancer Therapy : Its anticancer properties make it a candidate for further investigation as a chemotherapeutic agent.
- Metabolic Disorders : As an FASN inhibitor, it may be explored for treating conditions like obesity and metabolic syndrome.
Formulation and Delivery
The development of effective formulations is essential for translating these compounds into clinical use. Research into delivery mechanisms (e.g., nanoparticles or liposomes) can enhance bioavailability and target specificity.
Mécanisme D'action
The mechanism of action of 1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The triazoloquinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antiviral or antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole moiety and are known for their biological activities.
Quinazoline Derivatives: Compounds with a quinazoline core are widely studied for their medicinal properties.
Uniqueness
1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its combination of the triazoloquinazoline core with additional functional groups, enhancing its potential biological activity and specificity .
Activité Biologique
The compound 1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazoline derivatives , characterized by their diverse biological activities. The chemical structure can be represented as follows:
Key Features:
- Functional Groups : Contains a triazole ring, a quinazoline moiety, and a carboxamide group.
- Solubility : Generally soluble in organic solvents; solubility in water may vary based on pH.
Anticancer Activity
Research indicates that triazoloquinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to the target compound inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and apoptosis .
Antimicrobial Properties
Triazoloquinazolines have shown antimicrobial activity against a range of pathogens. In vitro studies revealed that the compound displayed effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . This inhibition could lead to reduced prostaglandin synthesis, thereby alleviating inflammation-related conditions.
Study 1: Anticancer Effects
In a recent study published in Cancer Research, researchers evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway involving mitochondrial membrane potential loss and cytochrome c release .
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various triazoloquinazoline derivatives against Staphylococcus aureus and Escherichia coli. The target compound exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating its potential as an alternative therapeutic agent in treating resistant infections .
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC50/MIC | Mechanism |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | 12 µM | Apoptosis via caspase activation |
Antimicrobial | S. aureus | 8 µg/mL | Cell wall synthesis disruption |
E. coli | 16 µg/mL | Nucleic acid metabolism interference |
Propriétés
IUPAC Name |
1-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4S/c1-15(33)16-6-5-9-19(12-16)27-22(34)14-37-26-30-29-25-31(2)24(36)20-11-10-17(13-21(20)32(25)26)23(35)28-18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14H2,1-2H3,(H,27,34)(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOJSSAKAPLQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.